

Application Note: Mass Spectrometry Analysis of 4-Aminoazetidin-2-one

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Compound of Interest		
Compound Name:	4-Aminoazetidin-2-one	
Cat. No.:	B15163024	Get Quote

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Abstract

This application note provides a detailed protocol for the analysis of **4-Aminoazetidin-2-one**, a core structural motif in many β -lactam antibiotics, using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). Due to its polar nature and low molecular weight, specific analytical considerations are required for its accurate quantification in various matrices. This document outlines a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, a predicted fragmentation pattern of **4-Aminoazetidin-2-one** is presented, based on established fragmentation mechanisms of the β -lactam ring.

Introduction

4-Aminoazetidin-2-one is the fundamental building block of numerous monobactam and other β-lactam antibiotics. The analysis of this compound and its derivatives is crucial in drug discovery, development, and quality control processes. Mass spectrometry, particularly LC-MS/MS, offers the high sensitivity and specificity required for the characterization and quantification of such small polar molecules. This note describes a robust method for the analysis of **4-Aminoazetidin-2-one**, providing researchers with a practical guide for their analytical needs.



Experimental Protocols Sample Preparation

A simple protein precipitation method is effective for the extraction of **4-Aminoazetidin-2-one** from biological matrices such as plasma.

Materials:

- Acetonitrile (ACN), HPLC grade
- · Methanol (MeOH), HPLC grade
- Formic acid (FA), LC-MS grade
- Ultrapure water
- · Microcentrifuge tubes
- Vortex mixer
- Centrifuge

Protocol:

- To 100 μL of plasma sample in a microcentrifuge tube, add 300 μL of a cold (4°C) protein precipitation solution (Acetonitrile:Methanol, 1:1 v/v).
- Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 100 μL of the initial mobile phase (e.g., 95:5
 Water: Acetonitrile with 0.1% Formic Acid).



• Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Due to the polar nature of **4-Aminoazetidin-2-one**, a hydrophilic interaction liquid chromatography (HILIC) column is recommended for optimal retention and separation.

LC Parameters:

Parameter	Value
Column	HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 μm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient 95% B to 40% B over 5 minutes, then re initial conditions	
Flow Rate	0.4 mL/min
Column Temperature	40°C

| Injection Volume | 5 µL |

Mass Spectrometry

Electrospray ionization (ESI) in positive ion mode is suitable for the analysis of **4- Aminoazetidin-2-one**. Multiple Reaction Monitoring (MRM) is used for quantification to ensure high selectivity and sensitivity.

MS Parameters:



Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temp.	350°C
Cone Gas Flow	50 L/hr
Desolvation Gas Flow	800 L/hr

| Collision Gas | Argon |

Data Presentation Predicted Fragmentation of 4-Aminoazetidin-2-one

The primary fragmentation pathway for the β -lactam ring is a retro [2+2] cycloaddition, leading to the cleavage of the four-membered ring.[1] The protonated molecule ([M+H]+) of **4-Aminoazetidin-2-one** has a theoretical m/z of 87.05.

Precursor Ion (m/z)	Predicted Fragment Ion (m/z)	Proposed Structure of Fragment
87.05	59.04	[CH ₂ =C=O+H] ⁺ (Protonated Keten)
87.05	44.05	[H ₂ N=CH ₂]+ (Iminium ion)
87.05	70.04	[M+H-NH₃]+
87.05	58.03	[M+H-CO] ⁺

Note: These are predicted fragmentation patterns. Actual fragmentation may vary based on instrumental conditions.

Mandatory Visualization



Experimental Workflow

The following diagram illustrates the overall workflow for the LC-MS/MS analysis of **4-Aminoazetidin-2-one**.

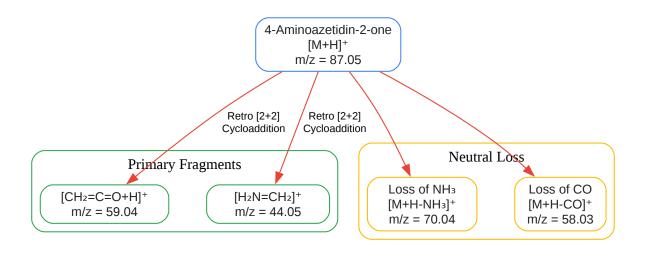


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Caption: Experimental workflow for **4-Aminoazetidin-2-one** analysis.

Predicted Fragmentation Pathway

The following diagram illustrates the predicted fragmentation of protonated **4-Aminoazetidin-2-one**.



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Caption: Predicted fragmentation of **4-Aminoazetidin-2-one**.



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References

- 1. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC [pmc.ncbi.nlm.nih.gov]
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